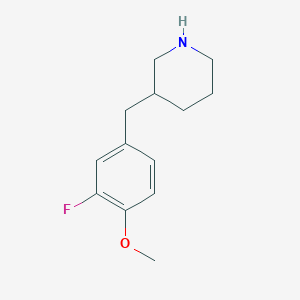

![molecular formula C7H8N4O B3059277 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 96335-43-2](/img/structure/B3059277.png)

5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Übersicht

Beschreibung

5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound with the CAS Number: 96335-43-2 . It has a molecular weight of 164.17 and its IUPAC name is 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the exact physical and chemical properties such as melting point, boiling point, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen

- Heat-Resistant Explosives : Researchers have explored novel fused-ring energetic compounds, including derivatives of pyrazolo[1,5-a]pyrimidin-7-one. These compounds exhibit heat resistance and ease of synthesis, which are crucial factors in developing safer and more efficient explosives .

Antifungal Agents

The compound’s chemical properties have led to investigations in the field of antifungal agents. Specifically:

- Carboxamide Derivatives : By transforming 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one into carboxamide derivatives, researchers have evaluated their efficacy against fungal strains. These derivatives may serve as potential inhibitors of succinate dehydrogenase, a key enzyme in fungal metabolism .

Anti-Cancer Compounds

Recent studies have highlighted the compound’s potential as an anti-cancer agent:

- Inhibitory Activity : Certain derivatives of pyrazolo[1,5-a]pyrimidin-7-one demonstrated significant inhibitory activity against cancer cells. For instance, compounds like 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one exhibited promising IC50 values compared to control drugs .

Synthetic Strategies

Researchers have also explored synthetic strategies related to this compound:

- Formation of Amines : A strategy involving the formation of amines at position 6 of pyrazolo[1,5-a]pyrimidines has been designed. The resulting 1,2-diamine system could be further utilized to synthesize other fused ring structures .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess a variety of therapeutic qualities, including anticancer , anti-inflammatory , antiviral , antibacterial , and others . These properties suggest that the compound may interact with a range of biological targets.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the replication and maturation processes of chymotrypsin-like protease of sars-coronavirus 2 . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the broad range of therapeutic properties associated with pyrazolo[1,5-a]pyrimidine derivatives , it’s likely that the compound affects multiple biochemical pathways, leading to downstream effects such as inhibition of viral replication .

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show impaired cell survival in hct-116 colorectal carcinoma cell line , suggesting that the compound may have similar effects.

Action Environment

It’s known that the stability of similar compounds can be influenced by ph .

Eigenschaften

IUPAC Name |

5-amino-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-2-6-9-5(8)3-7(12)11(6)10-4/h2-3,10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMCADJRSPHSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539269 | |

| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96335-43-2 | |

| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-](/img/structure/B3059194.png)

![4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3059197.png)

![Benzene, [[(12-bromododecyl)oxy]methyl]-](/img/structure/B3059198.png)

![3-(4-{[1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl}piperazin-1-yl)naphthalene-1-carboxylic acid](/img/structure/B3059202.png)